molecular formula C10H13N3O B048600 3-(1H-benzimidazol-2-ylamino)propan-1-ol CAS No. 120161-08-2

3-(1H-benzimidazol-2-ylamino)propan-1-ol

Cat. No. B048600
M. Wt: 191.23 g/mol
InChI Key: CVFJELUAPZTLRC-UHFFFAOYSA-N
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Patent
US05623073

Procedure details

Heat at 145°-150° C. for two hours a mixture of 5 g (25 mmol) of 2-benzimidazolesulfonic acid and 5.7 ml (75 mmol) of 3-aminopropanol. Cool to 90° C. and add 15 ml of cold water, with vigorous stirring, until a precipitate is formed. Maintain at a temperature of approximately 4° C. for one night, filter the title compound precipitate, wash with cold water and dry.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1S(O)(=O)=O.[NH2:14][CH2:15][CH2:16][CH2:17][OH:18]>O>[OH:18][CH2:17][CH2:16][CH2:15][NH:14][C:2]1[NH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)S(=O)(=O)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at 145°-150° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
with vigorous stirring, until a precipitate is formed
TEMPERATURE
Type
TEMPERATURE
Details
Maintain at a temperature of approximately 4° C. for one night
FILTRATION
Type
FILTRATION
Details
filter the title compound precipitate
WASH
Type
WASH
Details
wash with cold water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
Smiles
OCCCNC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.